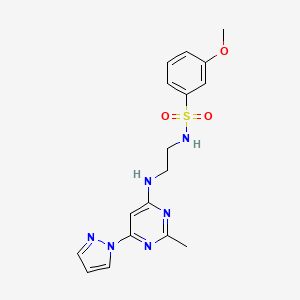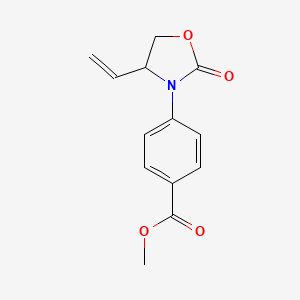![molecular formula C18H24N4O5S B2530751 ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1299471-29-6](/img/structure/B2530751.png)
ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate, is a complex molecule that appears to be related to a class of compounds that have been studied for various applications, including analytical derivatization in liquid chromatography and polarographic studies. Although the exact compound is not described in the provided papers, similar compounds with pyrazole and piperazine moieties have been synthesized and analyzed for their chemical properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves the combination of different functional groups to achieve the desired chemical properties. For example, the synthesis of a sulfonate reagent with a fluorophore and a tertiary amino function, as described in the first paper, suggests a multi-step synthesis process that could be similar to the synthesis of the compound . The second paper does not provide direct synthesis information but indicates that the compound it studies is likely synthesized through a process that involves the formation of azo compounds, which could be relevant to the synthesis of the target compound . The third paper describes the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate and its subsequent reactions to form various triazines and triazoles, which could provide insight into the synthetic pathways that might be used for the target compound .
Molecular Structure Analysis
The molecular structure of the target compound likely includes a pyrazole ring, a piperazine moiety, and a methoxyphenyl group, as indicated by its name. The papers provided discuss compounds with similar structural features, such as the pyrazole ring and substituted piperazine, which are known to influence the chemical behavior and reactivity of these molecules . The presence of these functional groups suggests that the target compound may exhibit similar properties, such as fluorescence or electrochemical activity.
Chemical Reactions Analysis
The chemical reactions of related compounds involve derivatization, reduction, and coupling reactions. The first paper describes a derivatization reaction that allows for sensitive detection in liquid chromatography, which could be applicable to the target compound if it shares similar reactivity . The second paper discusses the reduction of a pyrazole compound in various protonation states, which could provide insights into the redox behavior of the target compound . The third paper details coupling reactions involving diazotization, which could be relevant to the functionalization of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of similar compounds described in the papers. The first paper suggests that the compound may have fluorescent properties due to the presence of a fluorophore group . The second paper indicates that the compound may exhibit pH-dependent electrochemical behavior, which could be relevant for understanding its reactivity and stability . The third paper does not provide direct information on physical properties but discusses the structural elucidation of related compounds, which is essential for understanding the physical properties of the target compound .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to efficiently produce compounds related to ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate. For instance, the microwave-assisted direct amidation of similar pyrazole carboxylates demonstrates the efficiency of modern synthetic methods in producing complex molecules with potential biological activities (Milosevic et al., 2015).
Anticancer and Antimicrobial Activity
Research has focused on the anticancer and antimicrobial potential of compounds with structural features similar to ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate. Studies have shown that certain derivatives exhibit significant activity against a range of cancer cell lines and bacterial strains. For example, compounds with a piperazine substituent demonstrated notable anticancer activity in vitro, highlighting the therapeutic potential of these molecules (Turov, 2020).
Antiproliferative Activity
The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation for antiproliferative activity against human cancer cell lines illustrate the continued interest in developing novel therapeutics. Some derivatives have shown promising activity, indicating the potential of such compounds for cancer treatment (Mallesha et al., 2012).
Synthesis and Characterization of Derivatives
Further synthetic efforts have led to the development of various derivatives with potential biological activities. The synthesis and characterization of new compounds, including their elemental analyses, IR, 1H NMR, and mass-spectral data, provide foundational knowledge for future drug development initiatives (Patel & Agravat, 2009).
Application in Positron Emission Tomography (PET)
The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the application of related compounds in PET imaging for studying CB1 cannabinoid receptors. This highlights the compound's utility in neuroscientific research and its potential for exploring neurological disorders (Katoch-Rouse & Horti, 2003).
Wirkmechanismus
While the exact mechanism of action for this specific compound is not mentioned in the sources, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Eigenschaften
IUPAC Name |
ethyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-11-9-21(10-12-22)14-5-7-15(26-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUGYSCBCGRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)


![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)